![molecular formula C15H18N2O5S B6501965 N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide CAS No. 1396806-60-2](/img/structure/B6501965.png)
N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide
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Overview
Description
This compound is a type of sulfonamide, which is a group of compounds containing a functional group that is characterized by a sulfur atom covalently bonded to two oxygen atoms (SO2), and one of the oxygen atoms is covalently bonded to a nitrogen atom . Sulfonamides are known for their various biological activities, including antimicrobial properties .
Synthesis Analysis
The synthesis of similar sulfonamide derivatives often involves a sequence of reactions starting from aniline or a similar compound . The specific synthesis process for this compound might involve the reaction of furan-2-yl-2-hydroxypropyl group with a suitable sulfamoyl phenyl acetamide derivative .Molecular Structure Analysis
The molecular structure of this compound would likely include a furan ring attached to a hydroxypropyl group, which is attached to a sulfamoyl group. This sulfamoyl group is then attached to a phenyl ring, which is in turn attached to an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Sulfonamides, in general, can undergo a variety of chemical reactions, including reactions with amines, alcohols, and other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially increase the compound’s solubility in water .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to exhibit significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . For instance, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, a derivative of the compound, exhibited high antibacterial activity .
Antifungal Activity
Furan-containing compounds have also been known to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-inflammatory Activity
Sulfonamides, which are a part of the compound’s structure, are known to exhibit anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Furan derivatives have been found to exhibit anticancer properties . This suggests that the compound could potentially be used in cancer treatment strategies .
Antimicrobial Activity
The compound’s furan derivatives have been used in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Drug Development
The compound’s sulfonamide unit constitutes the largest class of antimicrobial agents and has been shown to be a transition state mimetic of peptide hydrolysis . This functional group is present in a large number of active pharmaceutical ingredients , suggesting its potential use in the development of new drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(18)17-12-5-7-13(8-6-12)23(20,21)16-10-15(2,19)14-4-3-9-22-14/h3-9,16,19H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHSZEOMVFQAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide |
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